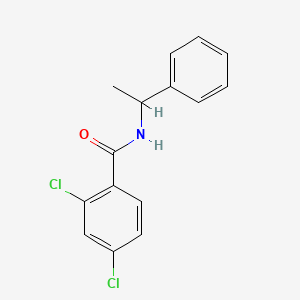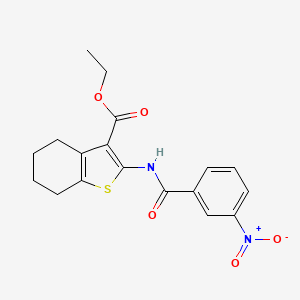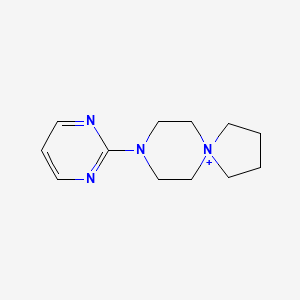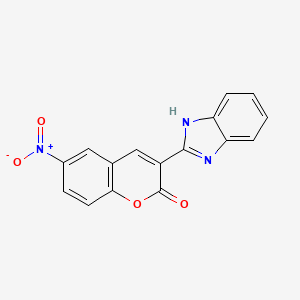
2,4-dichloro-N-(1-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(1-phenylethyl)benzamide is a chemical compound belonging to the benzamide class. Benzamides are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring and a phenylethyl group attached to the nitrogen atom of the amide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(1-phenylethyl)benzamide can be achieved through the direct condensation of 2,4-dichlorobenzoic acid and 1-phenylethylamine. This reaction typically requires the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives, including this compound, can be optimized by using green chemistry approaches. One such method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method offers advantages such as low reaction times, high yields, and eco-friendly processes .
化学反応の分析
Types of Reactions
2,4-dichloro-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chlorine atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the benzylic position.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce benzoic acid derivatives .
科学的研究の応用
2,4-dichloro-N-(1-phenylethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiplatelet properties.
Medicine: Benzamide derivatives are explored for their therapeutic potential in treating various diseases, including cancer and hypercholesterolemia.
Industry: The compound is used in the production of pharmaceuticals, plastics, and paper.
作用機序
The mechanism of action of 2,4-dichloro-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, benzamide derivatives are known to inhibit histone deacetylases (HDACs), which play a role in regulating gene expression and cell proliferation .
類似化合物との比較
Similar Compounds
2,4-dichlorobenzamide: Lacks the phenylethyl group but shares the dichlorobenzene core.
N-(1-phenylethyl)benzamide: Lacks the chlorine atoms but has the phenylethyl group attached to the benzamide core.
Uniqueness
2,4-dichloro-N-(1-phenylethyl)benzamide is unique due to the presence of both the dichlorobenzene core and the phenylethyl group. This combination imparts specific chemical and biological properties that are distinct from other benzamide derivatives .
特性
分子式 |
C15H13Cl2NO |
|---|---|
分子量 |
294.2 g/mol |
IUPAC名 |
2,4-dichloro-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C15H13Cl2NO/c1-10(11-5-3-2-4-6-11)18-15(19)13-8-7-12(16)9-14(13)17/h2-10H,1H3,(H,18,19) |
InChIキー |
OAHNOTUZBZPMCU-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4Z)-2-(2,4-dichlorophenyl)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B11703027.png)

![5-chloro-N'-[(E)-1H-indol-3-ylmethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11703048.png)
![5-bromo-N'-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11703055.png)


![2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide](/img/structure/B11703060.png)
![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11703063.png)
![4-{(2Z)-2-[1-(4-nitrophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzenesulfonamide](/img/structure/B11703070.png)
![5-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenol](/img/structure/B11703071.png)
![4-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide](/img/structure/B11703077.png)
![4-[2,2-Dichloro-1-(4-hydroxy-3-methyl-5-nitrophenyl)ethenyl]-2-methyl-6-nitrophenol](/img/structure/B11703085.png)
![[2-(benzotriazol-2-yl)-4-methylphenyl] 2-(2-methylphenoxy)acetate](/img/structure/B11703086.png)
